molecular formula C8H12Cl2N4 B2557788 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride CAS No. 2228462-31-3

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride

Cat. No.: B2557788
CAS No.: 2228462-31-3
M. Wt: 235.11
InChI Key: GMHLVFRJOWYQJD-UHFFFAOYSA-N
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Description

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride involves several steps:

Chemical Reactions Analysis

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride can be compared with other pyrrolopyrazine derivatives:

Similar compounds include:

Properties

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-2-1-6-5-12-8-7(6)10-3-4-11-8;;/h3-5H,1-2,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHLVFRJOWYQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228462-31-3
Record name 2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethan-1-amine dihydrochloride
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